molecular formula C11H13NO5S B14807364 4-Cyclopropoxy-3-(methylsulfonamido)benzoic acid

4-Cyclopropoxy-3-(methylsulfonamido)benzoic acid

Cat. No.: B14807364
M. Wt: 271.29 g/mol
InChI Key: BAEODWLCSWBUQF-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-3-(methylsulfonamido)benzoic acid is an organic compound with the molecular formula C11H13NO5S and a molecular weight of 271.29 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a methylsulfonamido group attached to a benzoic acid core. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-3-(methylsulfonamido)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a cyclopropanation reaction, where a suitable alkene is treated with a cyclopropanating agent such as diazomethane.

    Introduction of the Methylsulfonamido Group: The methylsulfonamido group can be introduced via a sulfonamide formation reaction, where a suitable amine is reacted with a sulfonyl chloride in the presence of a base.

    Attachment to the Benzoic Acid Core: The final step involves coupling the cyclopropoxy and methylsulfonamido groups to the benzoic acid core through a series of condensation and substitution reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-3-(methylsulfonamido)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-Cyclopropoxy-3-(methylsulfonamido)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-3-(methylsulfonamido)benzoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylsulfonamido)benzoic acid: This compound is similar in structure but lacks the cyclopropoxy group.

    4-Methoxy-3-(methylsulfonamido)benzoic acid: This compound has a methoxy group instead of a cyclopropoxy group.

Uniqueness

4-Cyclopropoxy-3-(methylsulfonamido)benzoic acid is unique due to the presence of both the cyclopropoxy and methylsulfonamido groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C11H13NO5S

Molecular Weight

271.29 g/mol

IUPAC Name

4-cyclopropyloxy-3-(methanesulfonamido)benzoic acid

InChI

InChI=1S/C11H13NO5S/c1-18(15,16)12-9-6-7(11(13)14)2-5-10(9)17-8-3-4-8/h2,5-6,8,12H,3-4H2,1H3,(H,13,14)

InChI Key

BAEODWLCSWBUQF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)C(=O)O)OC2CC2

Origin of Product

United States

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